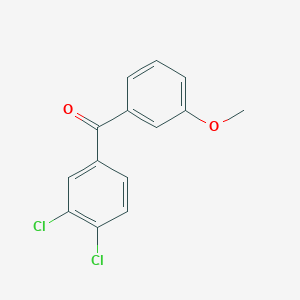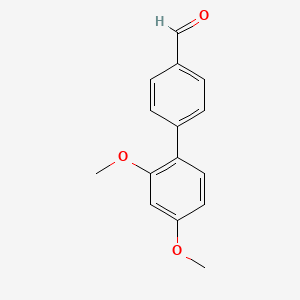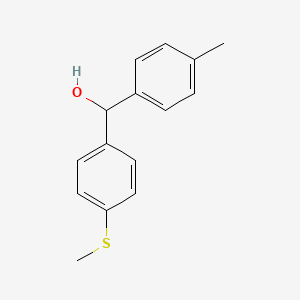
Heptane, pentamethyl-
Overview
Description
Heptane, pentamethyl- is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, specifically a heptane molecule substituted with five methyl groups. This compound is also known by its systematic name, 2,2,4,6,6-pentamethylheptane. It is a colorless liquid with a faint odor and is primarily used as a solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane, pentamethyl- can be synthesized through the alkylation of heptane with methyl groups. This process typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, under controlled temperature and pressure conditions. The reaction proceeds via the formation of carbocations, which then undergo methylation to yield the desired product .
Industrial Production Methods: In industrial settings, heptane, pentamethyl- is produced through a similar alkylation process but on a larger scale. The process involves the continuous feeding of heptane and methylating agents into a reactor containing the acid catalyst. The reaction mixture is then subjected to fractional distillation to separate the desired product from other by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Heptane, pentamethyl- primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve halogenating agents such as chlorine or bromine in the presence of light or heat. For example, the reaction with chlorine can yield various chlorinated derivatives of heptane, pentamethyl-.
Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Substitution Reactions: Chlorinated or brominated derivatives of heptane, pentamethyl-.
Oxidation Reactions: Ketones or carboxylic acids, depending on the reaction conditions and the extent of oxidation.
Scientific Research Applications
Heptane, pentamethyl- has several applications in scientific research and industry:
Chemistry: It is used as a non-polar solvent in various chemical reactions and processes.
Biology: While not commonly used in biological research, it can serve as a solvent for hydrophobic compounds in certain experimental setups.
Medicine: Its applications in medicine are limited, but it can be used as a solvent in the formulation of certain pharmaceutical products.
Mechanism of Action
The mechanism of action of heptane, pentamethyl- primarily involves its role as a solvent. It can dissolve non-polar compounds, facilitating their use in various chemical and industrial processes. The molecular interactions are mainly van der Waals forces, which allow it to effectively solubilize hydrophobic substances .
Comparison with Similar Compounds
Heptane: A straight-chain alkane with the formula C₇H₁₆. It is less branched and has different physical properties compared to heptane, pentamethyl-.
Uniqueness: Heptane, pentamethyl- is unique due to its high degree of branching, which imparts distinct physical and chemical properties. Its low reactivity and excellent solvent capabilities make it valuable in specific industrial applications where other alkanes may not be suitable .
Properties
IUPAC Name |
2,2,3,3-tetramethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-7-8-9-10-12(5,6)11(2,3)4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQAEOWCSOPBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Record name | PENTAMETHYLHEPTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075320 | |
| Record name | Heptane, pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentamethylheptane appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Contact may irritate skin, eyes and mucous membranes. Used as a solvent. | |
| Record name | PENTAMETHYLHEPTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
30586-18-6 | |
| Record name | PENTAMETHYLHEPTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Heptane, pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030586186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)













